Cas no 1225603-87-1 (1-(2-Methoxyethyl)-2-methylpiperazine)

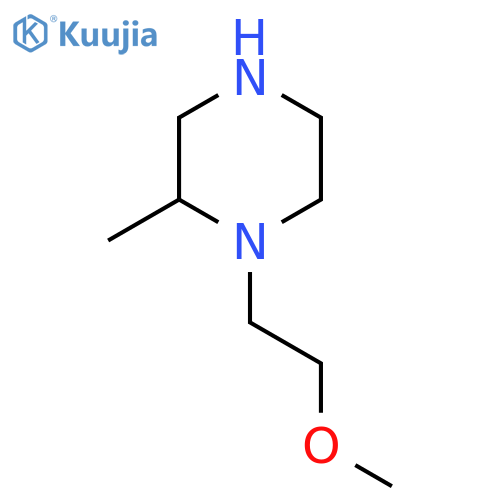

1225603-87-1 structure

商品名:1-(2-Methoxyethyl)-2-methylpiperazine

CAS番号:1225603-87-1

MF:C8H18N2O

メガワット:158.241322040558

MDL:MFCD16300980

CID:4579061

1-(2-Methoxyethyl)-2-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxyethyl)-2-methylpiperazine

- AZB60387

- SB74997

- Z1266823391

- 1-(2-Methoxyethyl)-2-methylpiperazine

-

- MDL: MFCD16300980

- インチ: 1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3

- InChIKey: WGOQNROQRIISTQ-UHFFFAOYSA-N

- ほほえんだ: O(C)CCN1CCNCC1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 108

- トポロジー分子極性表面積: 24.5

- 疎水性パラメータ計算基準値(XlogP): -0.1

1-(2-Methoxyethyl)-2-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB423258-5 g |

1-(2-Methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 5g |

€947.00 | 2023-04-24 | ||

| Enamine | EN300-70952-0.05g |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 95.0% | 0.05g |

$65.0 | 2025-03-12 | |

| Enamine | EN300-70952-2.5g |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 95.0% | 2.5g |

$697.0 | 2025-03-12 | |

| abcr | AB423258-10g |

1-(2-Methoxyethyl)-2-methylpiperazine; . |

1225603-87-1 | 10g |

€1330.40 | 2025-02-15 | ||

| abcr | AB423258-25g |

1-(2-Methoxyethyl)-2-methylpiperazine; . |

1225603-87-1 | 25g |

€1851.50 | 2025-02-15 | ||

| abcr | AB423258-1g |

1-(2-Methoxyethyl)-2-methylpiperazine; . |

1225603-87-1 | 1g |

€542.30 | 2025-02-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-100mg |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 95% | 100mg |

¥486.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-1g |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 95% | 1g |

¥1614.0 | 2024-04-25 | |

| 1PlusChem | 1P00JVRM-500mg |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 90% | 500mg |

$368.00 | 2023-12-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-250mg |

1-(2-methoxyethyl)-2-methylpiperazine |

1225603-87-1 | 95% | 250mg |

¥648.0 | 2024-04-25 |

1-(2-Methoxyethyl)-2-methylpiperazine 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1225603-87-1 (1-(2-Methoxyethyl)-2-methylpiperazine) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1225603-87-1)1-(2-Methoxyethyl)-2-methylpiperazine

清らかである:99%

はかる:1g

価格 ($):227.0